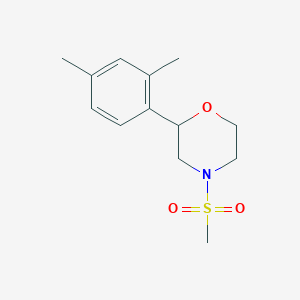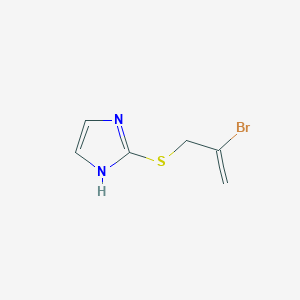
2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine, also known as DMSM, is a chemical compound that has been widely used in scientific research. It is a morpholine derivative that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine is not fully understood. However, it has been proposed that 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine may inhibit the activity of enzymes involved in the biosynthesis of certain molecules, such as nucleotides and lipids. 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine has also been shown to have antiviral activity against influenza virus and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine in lab experiments is its relatively low toxicity. 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine has been shown to have low acute toxicity and is not mutagenic or genotoxic. However, one limitation of using 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine. One area of research is the development of new synthetic methods for 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine and its derivatives. Another area of research is the investigation of the mechanism of action of 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine and its potential therapeutic applications. Additionally, the development of new formulations of 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine with improved solubility and bioavailability may also be an area of future research.
In conclusion, 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine, or 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine, is a chemical compound that has been widely used in scientific research. It has various scientific research applications, including medicinal chemistry, drug discovery, and pharmacology. 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine has been shown to have anticancer, antiviral, and antibacterial properties. Although 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine has some limitations, such as low solubility in water, it remains a promising compound for future research.
Métodos De Síntesis
The synthesis of 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine involves the reaction of 2,4-dimethylphenyl isocyanate with morpholine in the presence of a catalyst. The resulting product is then treated with methanesulfonyl chloride to obtain 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine. The purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine has been used in various scientific research studies, including medicinal chemistry, drug discovery, and pharmacology. It has been shown to have anticancer, antiviral, and antibacterial properties. 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine has also been used as a reagent in organic synthesis reactions.
Propiedades
IUPAC Name |
2-(2,4-dimethylphenyl)-4-methylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-10-4-5-12(11(2)8-10)13-9-14(6-7-17-13)18(3,15)16/h4-5,8,13H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXSXQCJAVJCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CN(CCO2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylpyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B7591813.png)
![3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B7591817.png)
![4,5-Dimethyl-3-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591822.png)
![5-(3-Chlorophenyl)-2-[(4-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7591829.png)



![1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)



![1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B7591879.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methylphenyl)-1,3-thiazol-2-one](/img/structure/B7591887.png)